molecular formula C12H12N2O4 B11928459 4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide

4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide

Cat. No.: B11928459
M. Wt: 248.23 g/mol
InChI Key: WSFHNFXEQCDMLB-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, featuring methoxy groups at the 4 and 4’ positions and an additional dioxide functionality. This compound is known for its role as a ligand in coordination chemistry and its applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4’-dimethoxy-2,2’-bipyridine.

    Oxidation: The key step involves the oxidation of 4,4’-dimethoxy-2,2’-bipyridine to introduce the dioxide functionality.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized under specific conditions to form higher oxidation state compounds.

    Reduction: The compound can be reduced to its corresponding bipyridine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products:

Scientific Research Applications

4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide primarily involves its role as a ligand:

    Molecular Targets: It coordinates with metal ions to form stable complexes.

    Pathways Involved: The compound facilitates various catalytic processes by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Uniqueness: 4,4’-Dimethoxy-[2,2’-bipyridine] 1,1’-dioxide is unique due to the presence of both methoxy and dioxide functionalities, which enhance its ability to stabilize metal complexes and participate in diverse chemical reactions. This dual functionality makes it a versatile ligand in coordination chemistry and catalysis .

Properties

IUPAC Name

4-methoxy-2-(4-methoxy-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-3-5-13(15)11(7-9)12-8-10(18-2)4-6-14(12)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHNFXEQCDMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=C(C=C[N+]2=O)OC)N(C=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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